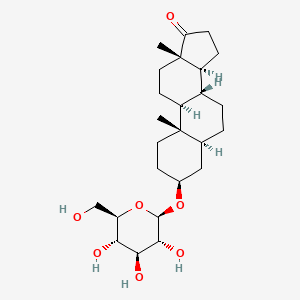
epiandrosterone 3-beta-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epiandrosterone 3-beta-D-glucoside is a sterol 3-beta-D-glucoside that has epiandrosterone as the sterol component. It is a sterol 3-beta-D-glucoside, a monosaccharide derivative and a 17-oxo steroid. It derives from an epiandrosterone.
Wissenschaftliche Forschungsanwendungen
Physiological Effects and Mechanisms
Epiandrosterone serves as a precursor to dihydrotestosterone, influencing male sexual characteristics, muscle mass, bone density, and libido. Its physiological effects extend to neuroprotection and mood regulation, which may have implications for cognitive health and emotional well-being .
Table 1: Physiological Effects of Epiandrosterone
| Effect | Description |
|---|---|
| Androgenic Effects | Influences male characteristics and muscle growth |
| Neuroprotective Effects | Potential to support cognitive function and mitigate neurodegenerative diseases |
| Mood Regulation | May influence emotional well-being and stress response |
Marker for Testosterone Use
Epiandrosterone has been evaluated as a potential long-term marker for testosterone abuse in sports. Research indicates that while it can be responsive to higher doses of testosterone administration, its effectiveness as a marker for low-dose testosterone applications is limited. Studies show that it does not significantly extend the detection window compared to conventional markers .
Case Study: Testosterone Administration
- Study Design: Administration of testosterone via transdermal, intramuscular, and subcutaneous methods.
- Findings: Epiandrosterone sulfate showed greater diagnostic potential with intramuscular administration but was less effective with transdermal applications .
Inhibition of Glucose-6-Phosphate Dehydrogenase
Recent studies have investigated the inhibitory effects of epiandrosterone on glucose-6-phosphate dehydrogenase activity, an enzyme involved in the pentose phosphate pathway crucial for cellular metabolism. The synthesis of 3-beta-alkanesulfonates of epiandrosterone demonstrated moderate to high yields in inhibiting this enzyme, suggesting potential therapeutic applications in metabolic disorders .
Table 2: Inhibitory Activity on Glucose-6-Phosphate Dehydrogenase
| Compound | Inhibition Activity | Yield (%) |
|---|---|---|
| Epiandrosterone 3-beta-D-glucoside | Moderate to High | Varies |
| Dehydroepiandrosterone | Moderate | Varies |
Glycosylation Applications
The glycosylation of epiandrosterone has been explored for synthesizing various glycosides using visible-light-mediated methods. This approach has shown high practicability and scalability in generating glycosylated compounds with excellent yields .
Table 3: Glycosylation Products from Epiandrosterone
| Glycosylated Compound | Yield (%) |
|---|---|
| Epiandrosterone Glycoside | 80-95 |
| Estradiol Benzoate Glycoside | 80-95 |
| Simvastatin Glycoside | 94 |
Implications in Cancer Metabolism
Epiandrosterone metabolites have been associated with metabolic pathways relevant to cancer research. For instance, certain metabolites are involved in choline metabolism, which is crucial for cancer cell proliferation and survival . Understanding these pathways could lead to novel therapeutic strategies targeting cancer metabolism.
Eigenschaften
Molekularformel |
C25H40O7 |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H40O7/c1-24-9-7-14(31-23-22(30)21(29)20(28)18(12-26)32-23)11-13(24)3-4-15-16-5-6-19(27)25(16,2)10-8-17(15)24/h13-18,20-23,26,28-30H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20+,21-,22+,23+,24-,25-/m0/s1 |
InChI-Schlüssel |
KNJIBCLNEUIEHR-ZZYATJHVSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















